Thaliadine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

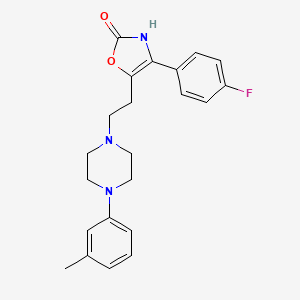

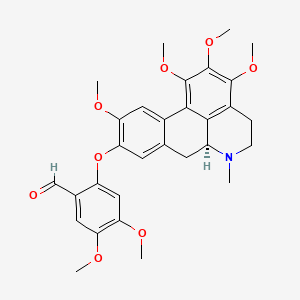

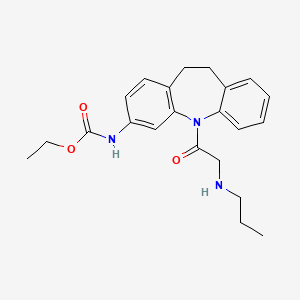

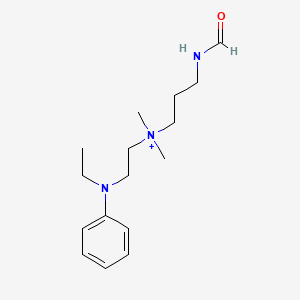

タリジアジンは、C30H33NO8 という分子式を持つ複雑な有機化合物です。これは、複数のメトキシ基とジベンゾキノリンコアを含む独特の構造で知られています。

2. 製法

合成経路と反応条件: タリジアジンの合成は、ジベンゾキノリンコアの調製から始まる複数のステップを伴います。このコアは、メチル化や酸化を含む一連の反応を通じて、メトキシ基で官能基化されます。最後のステップでは、ベンザルデヒド部分構造がジベンゾキノリンコアに付加されます。

工業的生産方法: タリジアジンの工業的生産は、通常、大規模な有機合成技術を用います。これらの方法では、高収率と高純度を確保するために、自動反応器と連続フローシステムが頻繁に使用されます。反応条件は、温度、圧力、触媒の使用など、合成プロセスを最適化するために慎重に制御されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Thaliadine involves multiple steps, starting with the preparation of the dibenzoquinoline core. This core is then functionalized with methoxy groups through a series of reactions, including methylation and oxidation. The final step involves the attachment of the benzaldehyde moiety to the dibenzoquinoline core.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.

化学反応の分析

反応の種類: タリジアジンは、次のようなさまざまな化学反応を起こします。

酸化: タリジアジンは、酸化されてキノン誘導体になります。

還元: 還元反応は、タリジアジンを対応するヒドロキノン形に変換できます。

置換: タリジアジンは、特にメトキシ基で求核置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核剤が一般的に使用されます。

主要な生成物:

酸化: キノン誘導体。

還元: ヒドロキノン誘導体。

置換: 使用される求核剤に応じて、さまざまな置換タリジアジン誘導体。

科学的研究の応用

タリジアジンは、科学研究で幅広い用途があります。

化学: より複雑な有機分子の合成における構成ブロックとして使用されます。

生物学: 細胞プロセスを研究するための生化学プローブとしての可能性が調査されています。

医学: 抗がん剤や抗炎症作用など、治療上の可能性が探求されています。

産業: 高度な材料の開発や特定の化学反応における触媒として利用されます。

作用機序

タリジアジンの作用機序は、細胞内の特定の分子標的との相互作用を伴います。これは、特定の酵素や受容体の活性を調節し、細胞シグナル伝達経路の変化を引き起こすと考えられています。正確な分子標的と経路はまだ調査中ですが、予備的な研究では、タリジアジンはキナーゼや転写因子の活性を影響を与える可能性があることを示唆しています。

類似化合物:

サリドマイド: 免疫調節作用と抗炎症作用で知られています。

レナリドミド: 抗がん活性を高めたサリドマイドの誘導体です。

ポマリドミド: 強力な抗がん作用を持つ別のサリドマイド誘導体です。

タリジアジンの独自性: タリジアジンは、独特のジベンゾキノリンコアと複数のメトキシ基によって際立っており、これにより独特の化学的特性と生物学的活性をもたらします。サリドマイドとその誘導体とは異なり、タリジアジンの構造は、より幅広い化学修飾を可能にし、さまざまな用途に適した汎用性の高い化合物となっています。

類似化合物との比較

Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

Lenalidomide: A derivative of Thalidomide with enhanced anti-cancer activity.

Pomalidomide: Another Thalidomide derivative with potent anti-cancer effects.

Uniqueness of Thaliadine: this compound stands out due to its unique dibenzoquinoline core and multiple methoxy groups, which confer distinct chemical properties and biological activities. Unlike Thalidomide and its derivatives, this compound’s structure allows for a broader range of chemical modifications, making it a versatile compound for various applications.

特性

CAS番号 |

67510-96-7 |

|---|---|

分子式 |

C30H33NO8 |

分子量 |

535.6 g/mol |

IUPAC名 |

2-[[(6aS)-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl]oxy]-4,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C30H33NO8/c1-31-9-8-18-26-20(31)10-16-11-25(39-21-14-24(35-4)22(33-2)12-17(21)15-32)23(34-3)13-19(16)27(26)29(37-6)30(38-7)28(18)36-5/h11-15,20H,8-10H2,1-7H3/t20-/m0/s1 |

InChIキー |

CTIIMTXWHVNAII-FQEVSTJZSA-N |

異性体SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C=O)OC)OC |

正規SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C=O)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12740612.png)